7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 417721-34-7
VCID: VC3972034
InChI: InChI=1S/C11H9NO4/c1-16-10-5-8-6(4-7(10)11(14)15)9(13)2-3-12-8/h2-5H,1H3,(H,12,13)(H,14,15)
SMILES: COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

CAS No.: 417721-34-7

Cat. No.: VC3972034

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid - 417721-34-7

Specification

CAS No. 417721-34-7
Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
IUPAC Name 7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid
Standard InChI InChI=1S/C11H9NO4/c1-16-10-5-8-6(4-7(10)11(14)15)9(13)2-3-12-8/h2-5H,1H3,(H,12,13)(H,14,15)
Standard InChI Key MSZYWVOSDXCACV-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O
Canonical SMILES COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is C₁₁H₉NO₄, with a molecular weight of 219.19 g/mol . Key structural features include:

  • Methoxy group (-OCH₃) at position 7, enhancing lipophilicity and influencing electronic distribution.

  • 4-Oxo group (=O) at position 4, contributing to hydrogen-bonding capabilities and tautomeric equilibria.

  • Carboxylic acid (-COOH) at position 6, enabling salt formation and pH-dependent solubility.

The IUPAC name, 7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid, reflects its substitution pattern and oxidation state .

Spectroscopic and Computational Data

  • SMILES Notation: COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O

  • InChI Key: MSZYWVOSDXCACV-UHFFFAOYSA-N

  • 3D Conformation: The planar quinoline core allows for π-π stacking interactions, while the carboxylic acid and oxo groups introduce polar regions (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉NO₄
Molecular Weight219.19 g/mol
Calculated LogP (Lipophilicity)~1.2 (estimated)
Hydrogen Bond Donors/Acceptors2/5

Synthetic Routes and Reactivity

Functionalization Strategies

  • N-Alkylation: Introducing alkyl chains at the N1 position (e.g., pentyl groups) enhances membrane permeability, as demonstrated in related CB2 receptor ligands .

  • Halogenation: Chlorination at positions 6 or 8 modulates electronic effects and bioactivity .

Table 2: Synthetic Modifications of 4-Oxo-1,4-dihydroquinolines

Modification SiteExample SubstituentBiological ImpactSource
N1Pentyl↑ CB2 receptor affinity
C2Methyl/Phenyl↓ Metabolic degradation
C7Methoxy↑ Solubility and stability

Applications in Medicinal Chemistry and Drug Development

Lead Optimization

  • Bioisosteric Replacement: Replacing the 3-carboxamide group (common in CB2 ligands) with a 6-carboxylic acid could alter target selectivity.

  • Prodrug Design: Esterification of the carboxylic acid may improve oral bioavailability.

Computational Modeling

Molecular docking studies predict favorable interactions with CB2 receptors, particularly through hydrogen bonding with Ser285 and hydrophobic contacts with Val261 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator